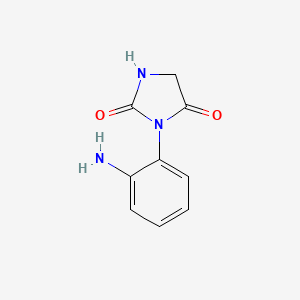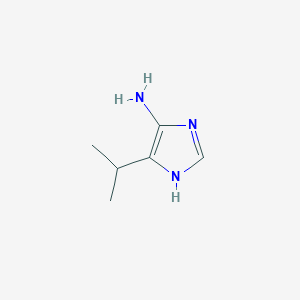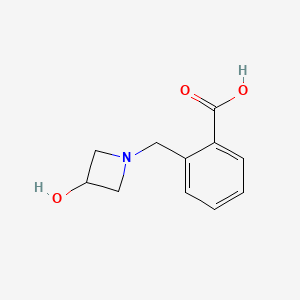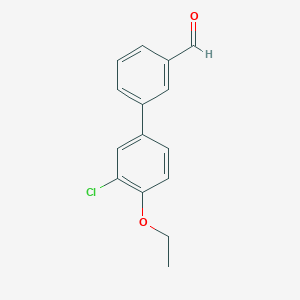
3-(2-Aminophenyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a chemical compound with the IUPAC name 3-(2-aminobenzyl)-2,4-imidazolidinedione . It has a molecular weight of 205.22 .
Molecular Structure Analysis
The InChI code for “3-(2-Aminophenyl)imidazolidine-2,4-dione” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(2-Aminophenyl)imidazolidine-2,4-dione” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antiarrhythmic Properties
Imidazolidine derivatives, such as 3-(2-Aminophenyl)imidazolidine-2,4-dione , have been studied for their potential use as anticonvulsant and antiarrhythmic drugs. These compounds can modulate the activity of the central nervous system and may help in the treatment of epilepsy and irregular heart rhythms .
Antidiabetic Activity
The structural modification of imidazolidine derivatives has led to the development of compounds with antidiabetic properties. These derivatives can influence blood sugar levels and may be used in the management of diabetes .
Antimicrobial and Antifungal Applications
Imidazolidine compounds exhibit significant biological activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for bacterial and fungal infections .
Anti-HIV and Antiretroviral Therapy
Some imidazolidine derivatives have shown promise in anti-HIV activity. They could potentially be used as part of antiretroviral therapy regimens to manage HIV/AIDS .
Antithyroid and Antioxidant Effects
These compounds have also been reported to exhibit antithyroid and antioxidant properties. They may play a role in the treatment of thyroid disorders and in protecting the body from oxidative stress .
Asymmetric Catalysis and Chiral Auxiliary
Imidazolidine-2-thiones, closely related to 3-(2-Aminophenyl)imidazolidine-2,4-dione , are used as chiral auxiliaries and ligands in asymmetric catalysis. This application is crucial in the synthesis of enantiomerically pure compounds, which is important in the pharmaceutical industry .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been suggested that this compound may interact with the voltage-gated sodium channel inner pore (vgcip), which is often targeted by anticonvulsant drugs .
Mode of Action
Molecular docking studies suggest that this compound may bind to the vgcip, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction could potentially alter the function of the channel, which may contribute to the compound’s anticonvulsant effects .
Biochemical Pathways
Given its potential interaction with the vgcip, it is plausible that this compound could influence neuronal signaling pathways, particularly those involving sodium ion transport .
Result of Action
It has been suggested that this compound may have anticonvulsant and antibacterial properties . In molecular docking studies, certain derivatives of this compound showed promising results as potential anticonvulsant agents . Additionally, some derivatives demonstrated efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUNKFCGLCNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)





![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)



![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)